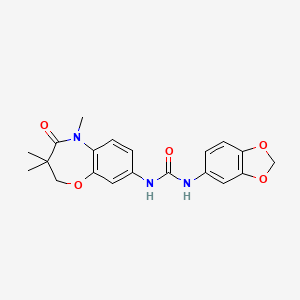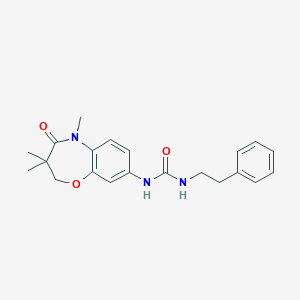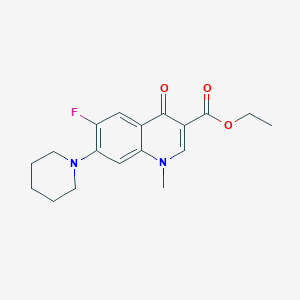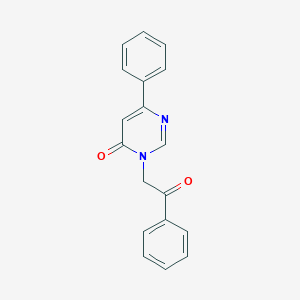![molecular formula C13H11N3O2 B6574873 2-[4-(2-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile CAS No. 1206989-55-0](/img/structure/B6574873.png)
2-[4-(2-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile, also known as 4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl acetonitrile (MDPTA), is a novel organic molecule that has recently been studied for its potential applications in the scientific research field. MDPTA is a crystalline solid with a molecular weight of 228.25 g/mol and a melting point of 160-163 °C. Its structure consists of a pyrazine ring with two methyl substituents at the 4-position and an acetonitrile group attached at the 2-position.
Mecanismo De Acción
The exact mechanism of action of MDPTA is still not fully understood. However, it is believed to act by inhibiting the growth of fungi and bacteria through the disruption of cell membrane integrity. It is also thought to have antioxidant activity by scavenging free radicals and inhibiting the oxidation of lipids. Furthermore, it is believed to inhibit the growth of cancer cells by targeting key proteins involved in cell cycle regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of MDPTA are still being studied. However, it has been demonstrated to possess antifungal, antibacterial, and antioxidant activity. In addition, it has been shown to inhibit the growth of certain cancer cell lines, suggesting it may have potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPTA has several advantages for use in laboratory experiments. It is a relatively inexpensive molecule to synthesize, and its structure is well-defined. Furthermore, it has been demonstrated to possess antifungal, antibacterial, and antioxidant activity, making it a useful tool for studying these processes in the laboratory. However, it is important to note that the exact mechanism of action of MDPTA is still not fully understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
There are several potential future directions for the study of MDPTA. First, further research is needed to understand the exact mechanism of action of MDPTA and how it interacts with different cell types. Second, more studies are needed to investigate the biochemical and physiological effects of MDPTA in greater detail. Third, studies are needed to determine the potential therapeutic applications of MDPTA, such as its potential use as an antifungal, antibacterial, and/or antioxidant agent. Finally, further research is needed to develop novel synthetic methods for the synthesis of MDPTA.
Métodos De Síntesis
MDPTA can be synthesized via a multi-step procedure starting from 4-methyl-2-phenyl-2,3-dioxo-1,2,3,4-tetrahydropyrazine. This is first reacted with acetic anhydride in the presence of pyridine to form the corresponding acetic ester. This is then hydrolyzed with aqueous sodium hydroxide to obtain the desired product.
Aplicaciones Científicas De Investigación
MDPTA has recently been studied for its potential applications in scientific research. It has been shown to possess antifungal activity against a range of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. In addition, it has also been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, it has been demonstrated to possess antioxidant activity and to inhibit the growth of certain cancer cell lines, such as human prostate cancer cells.
Propiedades
IUPAC Name |
2-[4-(2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-10-4-2-3-5-11(10)16-9-8-15(7-6-14)12(17)13(16)18/h2-5,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWNYUHABWTVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea](/img/structure/B6574794.png)


![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(2-phenylethyl)urea](/img/structure/B6574809.png)


![3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6574837.png)
![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574851.png)
![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574852.png)
![N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B6574855.png)
![5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6574866.png)
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6574871.png)
![2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6574877.png)
![2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6574884.png)